molecular formula C15H13N3O3 B11712609 2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11712609
M. Wt: 283.28 g/mol
InChI Key: XSEYUWAEVJDNQP-WJDWOHSUSA-N
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Description

2-(4-Nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide is a hydrazone derivative characterized by a 4-nitrophenyl group attached to an acetohydrazide scaffold, which is further substituted with a benzylidene moiety. This compound belongs to a class of molecules widely studied for their biological activities, including enzyme inhibition, anti-inflammatory, and antimicrobial properties. Its synthesis typically involves condensation of 2-(4-nitrophenyl)acetohydrazide with aromatic aldehydes under reflux conditions in methanol or ethanol, often catalyzed by acetic acid . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing electronic properties and binding interactions in biological systems.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H13N3O3/c19-15(17-16-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11-

InChI Key

XSEYUWAEVJDNQP-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(4-nitrophenyl)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product with the elimination of water. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenylmethylidene group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide.

    Oxidation: 2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetic acid.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylmethylidene group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of acetohydrazide derivatives are highly dependent on substituents. Key analogs and their distinguishing features include:

Compound Name / ID Key Substituents Biological Activity (IC₅₀/EC₅₀) Reference Drug Comparison
Target Compound 4-Nitrophenyl, phenylmethylidene Not explicitly reported N/A
Compound 206 () Hydroxyl at para position AChE inhibition: IC₅₀ = 29.5 mM Less potent than galantamine
4a and 4f () Morpholinoethoxy (4a), 4-chlorophenyl (4f) TNF-α suppression: ~55–57% Comparable to SB-203580
Compound 228 () Ethylthio-benzimidazolyl α-Glucosidase inhibition: 6.10 μM Superior to acarbose (IC₅₀ = 378 μM)
MMINA () Indole, 3-nitrophenyl Anticancer (in silico) N/A
N′-[(E)-2-Furylmethylene] analog () Furylmethylidene Not reported N/A
Key Observations:
  • Electron-Withdrawing vs. In contrast, hydroxyl (Compound 206) or morpholinoethoxy (4a) groups improve hydrophilicity and bioavailability .
  • Aromatic vs. Heteroaromatic Substitutions : Replacement of phenylmethylidene with furyl () or benzimidazolyl () alters π-π stacking and hydrogen-bonding interactions, affecting potency. For instance, ethylthio-benzimidazolyl derivatives show strong α-glucosidase inhibition due to enhanced hydrophobic interactions .
  • Bulkiness and Steric Effects : Bulky substituents (e.g., triazolyl in ) improve antimicrobial activity but may hinder enzyme access .
Anticholinesterase Activity
  • The target compound’s nitro group may enhance AChE binding via dipole interactions, but its potency is likely lower than hydroxyl-containing analogs (e.g., Compound 206, IC₅₀ = 29.5 mM), which form stronger hydrogen bonds with the enzyme’s active site .
Anti-Inflammatory Activity
  • Compounds 4a and 4f suppress TNF-α production by ~55%, comparable to the standard drug SB-203580. The target compound lacks the morpholinoethoxy group of 4a, which likely contributes to oral bioavailability and sustained anti-inflammatory effects .
Antimicrobial and Antifungal Activity
  • Benzimidazole-triazolyl acetohydrazides () exhibit broad-spectrum activity against bacterial and fungal strains. The absence of a triazole ring in the target compound may reduce its antimicrobial efficacy, though the nitro group could compensate by disrupting microbial membranes .
Enzyme Inhibition (α-Glucosidase)
  • Ethylthio-benzimidazolyl derivatives (e.g., Compound 228) show IC₅₀ values ~60-fold lower than acarbose. The target compound’s nitro group may similarly inhibit α-glucosidase but with reduced potency compared to sulfur-containing analogs .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : Nitro groups enhance binding to enzymes with electron-rich active sites (e.g., AChE) but may reduce cellular uptake due to poor solubility.

Hydrogen-Bond Donors/Acceptors: Hydroxyl and morpholinoethoxy groups improve interactions with polar residues in enzymes like p38 MAPK .

Aromatic Stacking : Benzylidene and nitrophenyl groups participate in parallel π-π interactions (), stabilizing ligand-receptor complexes .

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